molecular formula C9H7NO4 B3149700 2-(4-Nitrophenyl)-3-hydroxypropenal CAS No. 676605-99-5

2-(4-Nitrophenyl)-3-hydroxypropenal

Cat. No.: B3149700
CAS No.: 676605-99-5
M. Wt: 193.16 g/mol
InChI Key: ITSOOOACTGSLMS-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-3-hydroxypropenal (C9H7NO4) is a significant chemical intermediate in organic synthesis, primarily valued for its role in constructing complex heterocyclic compounds with advanced functionalities . Its main application is in the multistep synthesis of novel pyrazole-bipyrimidine based fluorescent dyes . In this context, it serves as a crucial building block that is condensed with a bipyrimidine core to create a fluorophore structure . The final synthesized fluorescent dyes, derived from this intermediate, exhibit intense emission at 497 nm with a high quantum yield and have demonstrated strong binding capabilities with proteins like Bovine Serum Albumin (BSA) through carbodiimide chemistry, making them promising candidates for use as biosensors in protein detection assays . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-(4-nitrophenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSOOOACTGSLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CO)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 2 4 Nitrophenyl 3 Hydroxypropenal and Analogues

De Novo Synthetic Routes to 2-(4-Nitrophenyl)-3-hydroxypropenal

The direct synthesis of this compound can be achieved through specific, targeted routes that build the molecule from precursor compounds. These methods are tailored to introduce the required functional groups—the nitrophenyl ring, the hydroxyl group, and the propenal backbone—in a controlled manner.

Vilsmeier-Haack Formylation Approaches from Nitrophenylacetic Acid Derivatives

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.com It involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgchemistrysteps.com This reagent, a chloromethyliminium salt, acts as the electrophile in an electrophilic substitution reaction. chemistrysteps.comwikipedia.org

In the context of synthesizing this compound, this reaction would be adapted for a substrate such as a 4-nitrophenylacetic acid derivative. The classical Vilsmeier-Haack reaction involves the electrophilic substitution of an activated aromatic ring to yield an iminium species, which is then hydrolyzed to the corresponding aldehyde. ijpcbs.comwikipedia.org While typically applied to arenes more electron-rich than benzene (B151609), such as anilines or phenols, the methodology can be extended. wikipedia.org For a substrate like 4-nitrophenylacetic acid, the reaction would target the active methylene (B1212753) group adjacent to the carboxyl and nitro-aromatic functionalities. The Vilsmeier reagent would react at this position, leading to the formation of an intermediate that, upon hydrolysis, yields the target α-formylated product, which exists in equilibrium with its enol tautomer, this compound. The reaction serves not only as a formylating tool but also as an activating agent for various transformations. ijpcbs.com

Hydrolytic Transformations of Precursor Enaminones

Another key synthetic strategy involves the hydrolysis of precursor enaminones. Enaminones are vinylogous amides and can be prepared from the condensation of amines with 1,3-dicarbonyl compounds. The hydrolysis of these stable intermediates provides a route to the desired 3-hydroxypropenal structure.

The stability and hydrolysis of enaminones are influenced by their structure and the reaction conditions. Acid-catalyzed degradation is a common method for their transformation. nih.gov The rate-controlling step in the hydrolysis of enaminones is often the proton addition to the vinyl carbon of the enaminone. nih.gov For the synthesis of this compound, a suitable enaminone precursor, such as one derived from a 4-nitrophenyl-substituted β-keto-aldehyde equivalent and an amine, would be synthesized first. Subsequent controlled acidic hydrolysis would cleave the C-N bond, replacing the amino group with a hydroxyl group to yield the final product. The stability of the enaminone precursor is a critical factor, with cyclic structures often exhibiting greater stability than their acyclic counterparts. nih.gov

General Approaches to Alpha-Functionalized Alpha,Beta-Unsaturated Aldehydes

The synthesis of this compound falls under the broader category of preparing α-functionalized α,β-unsaturated aldehydes. These compounds are valuable building blocks in organic synthesis. nih.gov Several general methodologies have been developed to access this class of molecules, offering alternative pathways to the target compound and its analogues.

Organocatalytic Mannich Condensation Strategies

Organocatalysis has emerged as a powerful tool for the synthesis of α-substituted α,β-unsaturated aldehydes. The Mannich condensation, in particular, offers an efficient route. nih.govmdpi.com This reaction typically involves the reaction of an aldehyde with formaldehyde in the presence of a secondary amine catalyst, such as pyrrolidine. mdpi.com The mechanism involves the enol form of the donor aldehyde reacting with an iminium compound generated from the acceptor aldehyde (formaldehyde). nih.govmdpi.com This strategy allows for the introduction of a hydroxymethyl group at the α-position, which can be further manipulated or eliminated to generate the desired α,β-unsaturation. While the classical aldol condensation is also widely used, it can be prone to side reactions, making chemo- and stereoselective methods like the organocatalytic Mannich condensation more attractive. nih.gov

Table 1: Comparison of Synthetic Strategies for α,β-Unsaturated Aldehydes
MethodologyKey ReagentsGeneral PrincipleAdvantages
Vilsmeier-Haack FormylationDMF, POCl₃Electrophilic formylation of an active methylene or aromatic group.Mild and efficient for electron-rich substrates. ijpcbs.com
Enaminone HydrolysisEnaminone precursor, AcidAcid-catalyzed hydrolysis of a C=C-N bond to C=C-OH.Access via stable intermediates. nih.gov
Organocatalytic Mannich CondensationAldehyde, Formaldehyde, Amine catalystFormation of an α-hydroxymethyl adduct followed by elimination.High chemo- and stereoselectivity. nih.govmdpi.com
Retro-Hetero-Diels-AlderCyclic adduct precursorThermal or induced cycloreversion to form a diene and dienophile.Introduction of double bonds under specific conditions. researchgate.net
Organometallic AdditionOrganocuprates (Gilman), Organolithiums1,4-Conjugate addition to α,β-unsaturated systems.Specific for C-C bond formation at the β-position. libretexts.orglibretexts.org

Retro-Hetero-Diels-Alder Reactions in Substituted Propenal Synthesis

The Diels-Alder reaction is a powerful cycloaddition reaction for forming six-membered rings. wikipedia.org Its reverse, the retro-Diels-Alder reaction, can be used to generate specific unsaturated compounds by the fragmentation of a cyclic precursor at elevated temperatures. wikipedia.org This process is an efficient way to introduce a double bond into a molecule. researchgate.net

In the synthesis of substituted propenals, a hetero-Diels-Alder reaction could first be employed to construct a heterocyclic ring system. This adduct would be designed to contain the desired substitution pattern. A subsequent retro-Diels-Alder reaction, often promoted by heat or flash vacuum pyrolysis, would then induce a cycloreversion, releasing a stable molecule (like nitrogen or carbon dioxide) and the target α-functionalized α,β-unsaturated aldehyde. researchgate.netnih.gov Tandem inverse-electron-demand hetero-Diels-Alder followed by a retro-Diels-Alder reaction sequence is a particularly effective strategy for the rapid synthesis of highly functionalized aromatic nitrogen heterocycles. rsc.org This conceptual framework can be adapted for the synthesis of complex acyclic systems as well.

Utility of Organometallic Reagents in Enal Synthesis

Organometallic reagents are fundamental in the synthesis of α,β-unsaturated aldehydes and ketones (enals and enones). libretexts.org Reagents such as organolithiums and Grignard reagents typically add directly to the carbonyl group (1,2-addition). libretexts.orgpressbooks.pub However, for α,β-unsaturated systems, weaker nucleophiles and specific organometallic reagents can achieve 1,4-conjugate addition. libretexts.org

Introduction of the Nitroaryl Moiety in Related Scaffolds

The synthesis of this compound and its analogues often involves the crucial step of introducing a nitroaryl group. This is a key functional group that significantly influences the compound's chemical properties and reactivity. Two primary strategies for achieving this are through nitration reactions on existing phenyl scaffolds and nucleophilic aromatic substitution.

Nitration Reactions on Phenylacetonitrile and Derivatives

Direct nitration of phenylacetonitrile, a common precursor, presents a viable route to introducing the nitro group onto the phenyl ring. nih.gov This electrophilic substitution reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, including temperature and reactant ratios, are critical to control the degree and position of nitration.

A method for the para-directional nitration of phenylacetonitrile uses concentrated nitric acid and polyphosphoric acid as the nitrating agent. google.com This approach has been shown to achieve a molar conversion rate of phenylacetonitrile of 90.77% and a molar yield of p-nitrophenylacetonitrile of 64.69%, with the product purity reaching 99.11%. google.com This method is advantageous as it avoids the use of highly toxic reagents like sodium cyanide. google.com

The reaction mechanism involves the generation of the nitronium ion (NO₂⁺) from the nitrating agent, which then acts as the electrophile. The phenyl ring of the phenylacetonitrile derivative attacks the nitronium ion, leading to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or Wheland intermediate. The final step is the deprotonation of this intermediate to restore the aromaticity of the ring, resulting in the nitrated product.

The presence of the electron-withdrawing cyano group (-CN) in phenylacetonitrile deactivates the aromatic ring towards electrophilic substitution and directs the incoming nitro group primarily to the meta position. However, by carefully selecting the nitrating agents and reaction conditions, the formation of the para-isomer, a key precursor for this compound, can be favored.

Reagent 1Reagent 2ProductYieldPurity
PhenylacetonitrileConcentrated Nitric Acidp-Nitrophenylacetonitrile64.69%99.11%
PhenylacetonitrilePolyphosphoric Acidp-Nitrophenylacetonitrile64.69%99.11%

Nucleophilic Aromatic Substitution in Nitroaryl Compound Formation

An alternative and often more regioselective method for introducing the nitroaryl moiety is through nucleophilic aromatic substitution (SNA r). This reaction is particularly effective when the aromatic ring is activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group, like a halide. wikipedia.orgbritannica.comdalalinstitute.com

The SNA r mechanism typically proceeds via an addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This initial attack is usually the rate-determining step and results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov This intermediate is characterized by the temporary loss of aromaticity. In the subsequent, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

For the synthesis of precursors to this compound, a common strategy involves reacting a halo-substituted nitrobenzene with a suitable nucleophile. For instance, reacting p-nitrochlorobenzene with a cyanide source can yield p-nitrophenylacetonitrile. The nitro group at the para position is crucial as it activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex through resonance. wikipedia.org

The choice of nucleophile, leaving group, solvent, and reaction conditions all play a significant role in the efficiency and outcome of the SNA r reaction. researchgate.net For example, a preparation method for 2-nitro substituted phenylacetonitrile compounds involves the reaction of o-nitro-substituted halo-benzene with tert-butyl cyanoacetate, followed by esterlysis decarboxylation, achieving yields higher than 85%. google.com This method is noted for using less toxic raw materials and having mild conditions with fewer byproducts. google.com

SubstrateNucleophileProduct
2,4-DinitrochlorobenzeneHydroxide2,4-Dinitrophenol
p-NitrochlorobenzeneCyanidep-Nitrophenylacetonitrile
o-Nitro-substituted halo-benzenetert-Butyl cyanoacetate2-Nitro substituted phenylacetonitrile

Advanced Purification and Isolation Techniques for Functionalized Propenals

The purification and isolation of functionalized propenals, such as this compound, are critical steps to obtain high-purity compounds for further use. The presence of multiple functional groups, including an aldehyde, a hydroxyl group, and a nitroaryl moiety, can make these compounds susceptible to side reactions and degradation, necessitating mild and efficient purification techniques.

Commonly employed methods for the purification of organic compounds include extraction, crystallization, and various forms of chromatography. For functionalized propenals, column chromatography is a particularly powerful technique.

Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase. For propenal derivatives, silica gel is a frequently used stationary phase. The choice of the mobile phase (eluent) is crucial for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of hexane and ethyl acetate, is often used to elute the desired compound from the column. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. This technique utilizes a high-pressure pump to pass the solvent through a column packed with a stationary phase of very small particle size, leading to high-resolution separations. Both normal-phase and reverse-phase HPLC can be employed, depending on the polarity of the target compound. In some cases, preparative HPLC is essential for isolating pure isomers from a reaction mixture. mdpi.com

Crystallization: If the functionalized propenal is a solid, crystallization can be an effective purification method. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The desired compound will crystallize out of the solution, leaving impurities behind in the mother liquor. The choice of solvent is critical for successful crystallization.

Solid-Phase Extraction (SPE): SPE is a sample preparation technique that can be used for the preliminary purification of functionalized propenals. rsc.org It involves passing a solution containing the compound through a cartridge packed with a solid adsorbent. The target compound can either be retained on the sorbent while impurities are washed away, or the impurities can be retained while the desired compound passes through. rsc.org

The selection of the most appropriate purification technique depends on several factors, including the scale of the synthesis, the physical properties of the target compound, and the nature of the impurities present. Often, a combination of these techniques is required to obtain the desired level of purity. For instance, after an initial workup involving extraction, column chromatography might be used for bulk purification, followed by crystallization or preparative HPLC to obtain a highly pure final product.

TechniquePrinciple of SeparationApplication for Functionalized Propenals
Column ChromatographyDifferential adsorption on a stationary phaseBulk purification, separation from reaction byproducts
High-Performance Liquid Chromatography (HPLC)High-resolution separation based on partitioning between a stationary and mobile phaseHigh-purity isolation, separation of isomers
CrystallizationDifferential solubility in a given solventPurification of solid propenal derivatives
Solid-Phase Extraction (SPE)Partitioning between a solid phase and a liquid phaseSample cleanup, removal of major impurities

Elucidating the Reactivity and Mechanistic Pathways of 2 4 Nitrophenyl 3 Hydroxypropenal

Tautomeric Equilibria: Keto-Enol Dynamics of the Hydroxypropenal System

Tautomerism, the interconversion between constitutional isomers, is a fundamental concept in organic chemistry, and for carbonyl compounds with an α-hydrogen, it manifests as keto-enol tautomerism. libretexts.orgscienceinfo.com The compound 2-(4-nitrophenyl)-3-hydroxypropenal is the enol tautomer, which exists in equilibrium with its corresponding keto form, (4-nitrophenyl)malonaldehyde. The position of this equilibrium is not static and can be influenced by catalysis and various structural and environmental factors. libretexts.org

The interconversion between the keto and enol forms is typically slow under neutral conditions but is significantly accelerated by the presence of acid or base catalysts. masterorganicchemistry.comyoutube.com

Acid-Catalyzed Mechanism: In an acidic medium, the process begins with the protonation of the carbonyl oxygen of the keto tautomer. libretexts.orgyoutube.com This initial step increases the electrophilicity of the carbonyl carbon and, importantly, enhances the acidity of the α-hydrogens. A weak base, such as water, can then abstract an α-proton, leading to the formation of a carbon-carbon double bond and yielding the enol form. scienceinfo.comyoutube.com The entire process is reversible. libretexts.org

Step 1: Protonation of the carbonyl oxygen by an acid (H-A).

Step 2: Deprotonation of the α-carbon by a conjugate base (A⁻) to form the enol.

Base-Catalyzed Mechanism: Under basic conditions, the mechanism proceeds through a different intermediate. youtube.com A base removes an acidic α-proton from the keto form to generate a resonance-stabilized enolate anion. libretexts.orgyoutube.com This enolate is a key intermediate in many carbonyl reactions. Subsequent protonation of the oxygen atom of the enolate by a proton source, such as water (which is formed in the initial deprotonation step), yields the final enol product and regenerates the base catalyst. scienceinfo.comyoutube.com

Step 1: Deprotonation of the α-carbon by a base (B:) to form an enolate ion.

Step 2: Protonation of the enolate's oxygen atom by the conjugate acid (BH⁺) to form the enol.

For most simple aldehydes and ketones, the keto-enol equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. quora.comyoutube.com However, in systems like this compound, several factors can shift the equilibrium towards the enol form. masterorganicchemistry.com

FactorInfluence on the Enol Form of Aryl-Substituted Propenals
Conjugation The presence of the aryl group extends the system of conjugated π-bonds from the benzene (B151609) ring through the propenal backbone. This extended conjugation provides significant resonance stabilization to the enol form. masterorganicchemistry.comquora.com
Hydrogen Bonding The enol form can be stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the aldehyde, forming a stable six-membered ring-like structure. masterorganicchemistry.comquora.com
Substituent Effects Electron-withdrawing groups, such as the nitro group on the aryl ring, can stabilize the enolate anion intermediate in the base-catalyzed pathway, potentially favoring enolization. fiveable.me The electronic effects of such substituents can be correlated using the Hammett relationship. researchgate.net
Solvent The nature of the solvent plays a crucial role. Polar protic solvents can stabilize the keto form through hydrogen bonding, while non-polar solvents often favor the enol form, where intramolecular hydrogen bonding is more significant. scienceinfo.comfiveable.me

Interactive Data Table: Factors Stabilizing the Enol Tautomer

The study of simple organic molecules in space provides insight into the chemical conditions of star and planet formation. astrobiology.com Recently, 3-hydroxypropenal, the parent enol tautomer of malonaldehyde, has been tentatively detected for the first time in the interstellar medium (ISM). aanda.orgresearchgate.net The detection was made using the Atacama Large Millimeter/submillimeter Array (ALMA) Protostellar Interferometric Line Survey (PILS) towards the solar-type protostar IRAS 16293–2422. astrobiology.comaanda.org

Astrochemical models suggest that 3-hydroxypropenal is primarily formed on the surface of interstellar ice grains. astrobiology.comresearchgate.net The proposed pathway involves the reaction of the formyl radical (HCO) with the vinyl alcohol radical (CH₂CHO) to produce 3-oxopropanal (HCOCH₂CHO), which then undergoes tautomerization to the more stable enol form, 3-hydroxypropenal. astrobiology.comresearchgate.net The enolic cis form is significantly favored due to the stability conferred by an intramolecular hydrogen bond. arxiv.org

The detection and modeling of 3-hydroxypropenal and its other C₃H₄O₂ isomers, such as methylglyoxal (B44143) (CH₃COCHO), are crucial for understanding the formation of complex organic molecules (COMs) in cold environments, which are the precursors to planetary systems. astrobiology.comresearchgate.netcsic.es

Role of the Nitro Group in Electronic Modulation and Reaction Activation

The nitro (-NO₂) group attached to the phenyl ring of this compound is a powerful modulator of the molecule's electronic landscape and reactivity.

The nitro group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects. numberanalytics.comlibretexts.orgquora.com It pulls electron density from the benzene ring, making the ring electron-deficient. doubtnut.com This deactivation makes the ring significantly less reactive towards electrophilic aromatic substitution. quora.com

Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.comwikipedia.org For a nucleophilic attack to occur, two conditions are generally required: the presence of a good leaving group on the ring and strong electron-withdrawing groups positioned ortho or para to that leaving group. wikipedia.orglibretexts.org

In a hypothetical SNAr reaction involving a derivative of this compound (e.g., where a halide is present on the ring), the para-nitro group plays a critical role. It activates the ring for attack and stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orglibretexts.orgnumberanalytics.com This stabilization of the intermediate is a key factor in facilitating the reaction. doubtnut.com The addition of the nucleophile is typically the slow, rate-determining step of the reaction. nih.gov

While halogens are the most common leaving groups in SNAr reactions, the nitro group itself can be displaced under certain conditions. ck12.orgstackexchange.com The ability of the -NO₂ group to function as a leaving group stems from the fact that it departs as the nitrite (B80452) ion (NO₂⁻), which is stabilized by resonance. ck12.org

The displacement of a nitro group is an important transformation in organic synthesis, although it is generally less facile than the displacement of a halide from a similarly activated position. The reaction's success often depends on the nature of the nucleophile and the specific reaction conditions. This process allows for the introduction of various nucleophiles onto an aromatic ring, replacing the nitro group in what can be a key synthetic step. stackexchange.comd-nb.info

Reactivity of the Alpha,Beta-Unsaturated Aldehyde Moiety

The chemical behavior of this compound is largely dictated by the presence of the α,β-unsaturated aldehyde functional group. This arrangement of atoms creates a conjugated system that influences the molecule's electronic properties and reactivity. The electron-withdrawing nature of the nitro group further enhances the electrophilicity of the carbon-carbon double bond and the carbonyl carbon.

Nucleophilic Addition Reactions to the Carbonyl and Alkene

The α,β-unsaturated aldehyde moiety in this compound is susceptible to nucleophilic attack at two primary sites: the carbonyl carbon and the β-carbon of the alkene. The polarity of the C=O bond makes the carbonyl carbon an electrophilic center, readily attacked by nucleophiles. This can be understood through the Felkin-Anh and Cieplak models, which predict the stereochemical outcome of nucleophilic additions to carbonyl groups, especially those with adjacent stereocenters or electronegative atoms. youtube.com The presence of an adjacent electronegative atom can influence the energy of the transition state, sometimes accelerating the reaction rate through stabilization. youtube.com

Furthermore, the conjugated system allows for 1,4-addition, also known as conjugate addition, where the nucleophile attacks the β-carbon of the alkene. This type of reaction is facilitated by the delocalization of the π-electrons across the O=C-C=C system. The choice between 1,2-addition (at the carbonyl) and 1,4-addition (at the alkene) is influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the specific structure of the α,β-unsaturated carbonyl compound. For instance, hard nucleophiles like organolithium reagents tend to favor 1,2-addition, while softer nucleophiles like Gilman cuprates favor 1,4-addition.

The reactivity of α,β-unsaturated carbonyls with nucleophiles like thiols is of particular interest in the context of covalent inhibitors. While simple α,β-unsaturated esters are generally less reactive towards thiols than corresponding amides, the electrophilicity of the system can be tuned by substituents. nih.gov For example, the presence of an electron-withdrawing group, such as the nitro group in this compound, is expected to enhance the reactivity towards nucleophilic addition. The cyanide anion, a potent nucleophile, has been shown to undergo nucleophilic addition to similar electrophilic structures, leading to distinct color changes that can be used for detection. mdpi.com

Cycloaddition Reactions: Dienophilic and Heterodiene Behavior

The carbon-carbon double bond in the α,β-unsaturated aldehyde system of this compound can act as a dienophile in Diels-Alder reactions. libretexts.org The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. libretexts.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, a role fulfilled by both the aldehyde and the nitrophenyl substituents in this molecule.

Beyond acting as a dienophile, the conjugated system can also participate as a heterodiene in hetero-Diels-Alder reactions. In this type of reaction, the C=C-C=O system acts as the four-electron component, reacting with a dienophile to form a dihydropyran ring. This reactivity provides a versatile route to heterocyclic compounds.

Furthermore, the double bond can participate in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones, azides, and nitrile oxides to form five-membered heterocyclic rings. uchicago.eduarxiv.orgmdpi.com These reactions are valuable for the synthesis of complex molecules, including those with biological activity. mdpi.com The regioselectivity and stereoselectivity of these reactions are often predictable based on frontier molecular orbital theory. mdpi.com Gold-catalyzed formal [3+2] and [4+2] cycloaddition reactions have also been developed, expanding the scope of these transformations. rsc.org

Michael Addition Reactivity of Activated Double Bonds

The activated double bond in this compound is highly susceptible to Michael addition, a specific type of conjugate addition involving a soft nucleophile (the Michael donor) and an activated alkene (the Michael acceptor). The electron-withdrawing nitro and aldehyde groups significantly activate the double bond, making it a potent Michael acceptor.

A wide range of nucleophiles can act as Michael donors, including enolates, amines, and thiols. The reaction is often catalyzed by a base, which deprotonates the Michael donor to increase its nucleophilicity. Organocatalysis, particularly with cinchona alkaloid derivatives, has emerged as a powerful tool for enantioselective Michael additions, allowing for the synthesis of chiral products with high enantiomeric excess. nih.govbuchler-gmbh.combuchler-gmbh.com For example, cinchona-derived bifunctional squaramide organocatalysts have been used for the enantioselective Michael addition of 3-hydroxy-2-pyridone to nitroolefins. nih.gov

Selective Redox Chemistry: Reduction of the Nitro Group

A key feature of this compound is the presence of a nitro group, which can be selectively reduced to an amino group, providing a valuable synthetic handle for further functionalization. The challenge lies in achieving this reduction without affecting the sensitive α,β-unsaturated aldehyde moiety.

Catalytic Hydrogenation Protocols for Nitro-to-Amino Conversion

Catalytic hydrogenation is a widely used and effective method for the reduction of nitro groups to amines. masterorganicchemistry.com This process typically involves the use of a metal catalyst and a hydrogen source. libretexts.orgyoutube.com

CatalystHydrogen SourceKey Features
Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)A common and efficient catalyst for nitro group reduction. masterorganicchemistry.com
Platinum(IV) Oxide (PtO₂)Hydrogen Gas (H₂)Another effective catalyst, often used for various hydrogenation reactions. masterorganicchemistry.com
Raney Nickel (Raney Ni)Hydrogen Gas (H₂)A cost-effective catalyst, though sometimes less selective. masterorganicchemistry.com
Nickel Acetylacetonate (Ni(acac)₂) with PMHSPolymethylhydrosiloxane (B1170920) (PMHS)Offers a chemoselective transfer hydrogenation method under mild conditions. rsc.org
Ruthenium on Alumina (Ru/Al₂O₃)Hydrogen Gas (H₂)Used for hydrogenation of various functional groups, including aromatic rings under specific conditions. nih.gov

The choice of catalyst and reaction conditions is crucial for achieving high selectivity. For instance, while catalysts like Pd/C are excellent for nitro reduction, they can also reduce the carbon-carbon double bond under more forcing conditions. youtube.comosti.gov Therefore, careful optimization of temperature, pressure, and reaction time is necessary to favor the desired nitro-to-amino conversion. Transfer hydrogenation, using a hydrogen donor like polymethylhydrosiloxane (PMHS) in the presence of a nickel catalyst, can offer high chemoselectivity for the reduction of nitro compounds while leaving other sensitive functional groups intact. rsc.org

Stoichiometric Reduction Methods and Product Validation

In addition to catalytic hydrogenation, several stoichiometric reducing agents can be employed for the selective reduction of the nitro group. These methods are often advantageous when catalytic methods are not suitable or when specific reaction conditions are required.

Reducing AgentSolvent/ConditionsKey Features
Iron (Fe) in Acetic Acid (AcOH)Acetic AcidA classic and cost-effective method for nitro group reduction. masterorganicchemistry.com
Tin(II) Chloride (SnCl₂) in EthanolEthanolA mild and selective reducing agent for nitroarenes. masterorganicchemistry.com
Sodium Dithionite (Na₂S₂O₄)Aqueous or biphasic systemsOften used for the reduction of nitro compounds to amines.
Zinc (Zn) in AcidAcidic medium (e.g., HCl)A strong reducing agent capable of reducing nitro groups. masterorganicchemistry.com

Product validation after the reduction is critical to confirm the successful conversion of the nitro group to an amine and to ensure the integrity of the α,β-unsaturated aldehyde. This is typically achieved through a combination of spectroscopic techniques:

¹H NMR Spectroscopy: The disappearance of the characteristic signals for the aromatic protons adjacent to the nitro group and the appearance of new signals for the amino group (which may be broad and exchangeable with D₂O) and a shift in the aromatic proton signals are indicative of a successful reduction.

¹³C NMR Spectroscopy: The carbon atom attached to the nitro group will experience a significant upfield shift upon reduction to an amine.

Infrared (IR) Spectroscopy: The characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹) will disappear, and new N-H stretching vibrations for the primary amine will appear (typically in the range of 3500-3300 cm⁻¹).

Mass Spectrometry (MS): The molecular weight of the product will decrease by 16 atomic mass units (the difference between NO₂ and NH₂).

A photochemical method using γ-terpinene as a hydrogen source has also been reported for the selective reduction of nitroarenes to N-arylhydroxylamines without the need for catalysts or additives, offering a green alternative. rsc.org

Derivatization Strategies and Synthetic Utility of 2 4 Nitrophenyl 3 Hydroxypropenal

Exploiting the Hydroxyl and Aldehyde Functionalities

The β-hydroxyacrolein moiety is a key feature of 2-(4-Nitrophenyl)-3-hydroxypropenal, offering multiple sites for reaction. The conjugated system of the hydroxyl and aldehyde groups influences their reactivity.

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate followed by the elimination of water. The resulting imine can be a stable product or can be further reduced to a secondary amine. The reaction of this compound with various amines can lead to a diverse library of compounds with potential applications in materials science and medicinal chemistry.

The hydroxyl group of this compound can be derivatized through esterification and etherification reactions. Esterification can be achieved by reacting the compound with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of a catalyst such as a strong acid or a base like pyridine. Etherification can be carried out using alkyl halides or sulfates under basic conditions (Williamson ether synthesis). These modifications can alter the solubility, stability, and biological activity of the parent molecule.

Table 2: Potential Derivatization Reactions of the Hydroxyl and Aldehyde Groups

Functional GroupReagentReaction TypeProduct Type
AldehydePrimary Amine (R-NH₂)CondensationImine
HydroxylAcid Chloride (R-COCl)EsterificationEster
HydroxylAlkyl Halide (R-X)EtherificationEther

Strategic Use as a Key Intermediate in Complex Molecule Synthesis

The multifunctionality of this compound makes it a strategic intermediate in the synthesis of more complex molecular architectures. The different functional groups can be reacted sequentially and selectively, allowing for a stepwise construction of the target molecule.

For example, the aldehyde could first be protected, followed by the reduction of the nitro group and subsequent derivatization of the resulting amine. The protecting group on the aldehyde could then be removed to allow for further reactions at that site. This strategic manipulation of protecting groups and reaction sequences is a cornerstone of modern organic synthesis.

The presence of both an electron-withdrawing group (nitro) and functionalities capable of hydrogen bonding and condensation (hydroxyl and aldehyde) suggests its potential use in the synthesis of heterocyclic compounds. For instance, condensation with binucleophiles could lead to the formation of various ring systems. The precise synthetic pathways and the complexity of the molecules that can be accessed from this compound are vast and offer a rich field for further research and development.

Construction of Nitrogen-Containing Heterocyclic Systems

The inherent reactivity of this compound, which can be viewed as a masked 1,3-dicarbonyl compound, makes it an excellent substrate for the synthesis of various nitrogen-containing heterocycles. These heterocyclic systems are foundational in medicinal chemistry and materials science. researchgate.net

The most common approach involves the condensation reaction of the propenal backbone with binucleophilic reagents. For instance, reaction with hydrazine (B178648) and its derivatives is a well-established route to pyrazoles, which are aromatic five-membered rings with two adjacent nitrogen atoms. youtube.com The Knorr pyrazole (B372694) synthesis, a classic method, utilizes the reaction between a 1,3-dicarbonyl compound and a hydrazine. youtube.com this compound serves as a synthetic equivalent, reacting to form 4-nitrophenyl-substituted pyrazoles.

Similarly, the compound is a key starting material for constructing six-membered heterocycles like pyridines. Various synthetic strategies can be employed, often involving multi-step, one-pot procedures. For example, chalcone-like precursors, structurally related to this compound, can be converted into 4,6-diarylated pyridin-2(1H)-ones. rsc.org Furthermore, the 4-nitrophenyl moiety itself is a common feature in more complex heterocyclic structures, such as 2,4,6-triaryl pyridines and 5,6,7,8-tetrahydroisoquinolines, highlighting the utility of this precursor in generating diverse molecular scaffolds. nih.govnih.gov

Reagent ClassResulting HeterocycleSynthetic Principle
Hydrazine DerivativesPyrazoleCondensation (e.g., Knorr Synthesis) youtube.com
Amidines/Urea/ThioureaPyrimidineMulti-component condensation mdpi.com
Amines/Ammonia SourcesPyridineCyclocondensation/Domino Reactions rsc.org
CyanothioacetamideThioisoquinolineRegioselective cyclocondensation nih.gov

Role in the Synthesis of Fluorescent Dyes and Probes

The unique electronic properties of this compound make it a valuable component in the design of fluorescent dyes and chemosensors. The 4-nitrophenyl group often functions as a fluorescence quencher through mechanisms like photoinduced electron transfer (PeT). mdpi.com The core principle behind its use in fluorescent probes is that a specific chemical reaction with an analyte can disrupt this quenching effect, leading to a "turn-on" fluorescent signal.

For example, a probe's interaction with a target species can lead to the chemical modification of the nitro group (e.g., reduction) or the propenal system. This change in the molecular structure alters the electronic properties, restores the fluorescence of the core fluorophore, and signals the presence of the analyte. mdpi.com Probes containing a 4-nitrophenyl-2-oxoacetamide moiety have been developed to detect reactive nitrogen species like peroxynitrite (ONOO⁻). mdpi.com The conjugated system of the propenal backbone can be integrated into larger π-conjugated systems typical of fluorophores, such as coumarins or BODIPY dyes, to modulate their emission properties. The aldehyde functionality also provides a convenient handle for further chemical modification and attachment to other molecular systems.

Probe ComponentFunctionSensing Mechanism Example
4-Nitrophenyl GroupFluorescence Quencher / Recognition SiteReduction or displacement of the nitro group by an analyte, leading to fluorescence enhancement. mdpi.com
Propenal BackboneConjugated System / Reaction SiteForms part of the fluorophore's π-system; can undergo reactions (e.g., Michael addition) that alter fluorescence.
Hydroxy GroupModulator / Binding SiteCan participate in chelation with metal ions, leading to chelation-enhanced fluorescence (CHEF). nih.gov

Building Block in Medicinal Chemistry Precursor Synthesis

The 4-nitrophenyl motif is a structural component found in various biologically active molecules and approved pharmaceuticals. bldpharm.com Consequently, this compound serves as a crucial precursor for synthesizing more complex molecules with potential therapeutic applications. The heterocycles derived from this compound, such as pyrazoles, pyridines, and isoquinolines, form the core of many drugs. nih.gov

Research has shown that synthetic derivatives of nitrophenyl-containing compounds can exhibit a range of biological activities. For instance, certain 5,6,7,8-tetrahydroisoquinolines bearing a 4-nitrophenyl group have been synthesized and evaluated for anticancer and antioxidant properties. nih.gov The drug Acenocoumarol, an anticoagulant, contains the 4-hydroxy-3-(1-(4-nitrophenyl)-3-oxobutyl)-2H-chromen-2-one structure, which is closely related to derivatives of this compound. bldpharm.com The versatility of the propenal unit allows for its incorporation into diverse molecular architectures, making it a valuable starting point for medicinal chemistry campaigns aimed at discovering new therapeutic agents. nih.gov

Precursor ApplicationTarget Molecular ClassPotential Therapeutic Area
Synthesis of HeterocyclesTetrahydroisoquinolines nih.govAnticancer, Antioxidant nih.gov
Synthesis of HeterocyclesPyridines, PyrazolesBroad (Antimicrobial, Anti-inflammatory, etc.) nih.gov
Michael Addition ReactionsChromenone derivativesAnticoagulant (e.g., Acenocoumarol) bldpharm.com

Application in Multi-Component Reactions and Cascade Processes

This compound is an ideal substrate for multi-component reactions (MCRs) and cascade (or domino) processes, which are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. These reactions are valued for their atom economy, reduced waste, and operational simplicity.

As an α,β-unsaturated aldehyde, the compound can participate in cascade reactions that often begin with a Michael addition of a nucleophile to the β-position. This initial step creates a new intermediate that can then undergo subsequent intramolecular reactions, such as cyclization and condensation, to rapidly build molecular complexity. A notable example is the synthesis of pyridin-2(1H)-ones from chalcone-like precursors, which proceeds through a domino sequence of Michael addition, amination, intramolecular amidation, and finally dehydronitrosation. rsc.org

In the context of MCRs, the aldehyde functionality of this compound can react with various components simultaneously. For example, it can serve as the aldehyde component in reactions like the Biginelli or Hantzsch reactions to produce dihydropyrimidines and dihydropyridines, respectively. One-pot, four-component syntheses to create complex fused heterocyclic systems like pyrano[2,3-c]pyrazoles often utilize an aromatic aldehyde, demonstrating the potential role for this compound. mdpi.com The presence of the nitrophenyl group can influence the reactivity and selectivity of these transformations while embedding a useful functional handle into the final product.

Quantum Chemical Calculations: DFT Studies on Molecular Structure and Electronic Properties

Geometry Optimization and Conformational Analysis

No specific data on the optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) or conformational analysis of this compound from DFT calculations are available in the searched literature.

Frontier Molecular Orbital (FMO) Analysis

Detailed information regarding the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the spatial distribution of these orbitals for this compound could not be located.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

There are no available studies presenting the charge distribution analysis or MEP maps for this compound, which would identify the electrophilic and nucleophilic regions of the molecule.

Spectroscopic Property Predictions

Vibrational Frequency Analysis (IR)

Calculated vibrational frequencies and their corresponding assignments for the characteristic functional groups of this compound are not documented in the available literature.

Electronic Absorption (UV-Vis) Spectroscopy

Theoretical predictions of the electronic absorption wavelengths (λmax), oscillator strengths, and the nature of electronic transitions for this compound have not been published in the searched scientific databases.

Broader Academic and Synthetic Significance of 2 4 Nitrophenyl 3 Hydroxypropenal Derivatives

Contributions to Fine Organic Synthesis Methodologies

Derivatives of 2-(4-nitrophenyl)-3-hydroxypropenal are instrumental in the development of novel and efficient synthetic methodologies in fine organic synthesis. Their inherent reactivity allows for their participation in a multitude of chemical transformations, leading to the construction of diverse molecular architectures.

One of the most significant contributions lies in their use as precursors for the synthesis of various heterocyclic compounds. The presence of the aldehyde and the double bond, activated by the electron-withdrawing nitro group, facilitates cyclization reactions with a range of dinucleophiles. For instance, reactions with hydrazines, hydroxylamine, and ureas can yield pyrazoles, isoxazoles, and pyrimidines, respectively. These heterocyclic scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science.

Furthermore, these compounds serve as key substrates in multicomponent reactions (MCRs), which are highly valued in modern organic synthesis for their efficiency and atom economy. The ability of this compound derivatives to react with multiple components in a single pot operation allows for the rapid generation of molecular complexity from simple starting materials.

Advancements in Alpha,Beta-Unsaturated Aldehyde Chemistry

The study of this compound and its analogues has significantly advanced the understanding and application of α,β-unsaturated aldehyde chemistry. These compounds serve as model systems for investigating the reactivity and selectivity of this important functional group.

The electron-withdrawing nature of the 4-nitrophenyl group profoundly influences the electronic properties of the α,β-unsaturated system, making the β-carbon highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity has been exploited in various conjugate addition reactions, including Michael additions, which are fundamental carbon-carbon bond-forming reactions.

Moreover, the presence of the hydroxyl group at the 3-position introduces the possibility of tautomerism and provides an additional site for chemical modification. This feature has been utilized in the development of novel catalytic processes. For example, α'-hydroxyenones, which are structurally related to 3-hydroxypropenals, have been employed as effective surrogates for α,β-unsaturated aldehydes in N-heterocyclic carbene (NHC)-catalyzed annulation reactions. nih.gov This approach has expanded the substrate scope for the synthesis of complex cyclic structures like trisubstituted cyclopentenes and γ-lactams. nih.gov The use of these surrogates has also provided mechanistic insights, demonstrating that the formation of the Breslow intermediate from enals and NHCs can be irreversible under certain reaction conditions. nih.gov

Precursors for Advanced Organic Materials

The unique electronic and structural characteristics of this compound derivatives make them valuable precursors for the synthesis of advanced organic materials with tailored optical and electronic properties. The combination of the electron-donating and electron-withdrawing moieties within their structure gives rise to intramolecular charge transfer (ICT) phenomena.

This inherent ICT character is a key feature for the design of nonlinear optical (NLO) materials. Molecules possessing large second-order NLO responses are crucial for applications in optical communications, data storage, and signal processing. The d-π-A (donor-π-acceptor) structure, where the nitrophenyl group acts as the acceptor and other parts of the molecule can be modified to act as donors, is a classic design strategy for NLO chromophores.

Furthermore, the extended π-conjugation in these molecules, which can be further extended through subsequent chemical transformations, makes them suitable as building blocks for organic semiconductors and dyes. The ability to tune the electronic properties by modifying the substituents on the aromatic ring or the propenal backbone allows for the rational design of materials with specific band gaps and absorption characteristics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Future Research Directions and Unexplored Reactivities in Substituted Hydroxypropenals

Despite the significant progress made, the full synthetic potential of this compound and its derivatives remains to be fully explored, offering numerous avenues for future research.

One promising area is the development of novel asymmetric catalytic transformations. The prochiral nature of the double bond presents an opportunity for the enantioselective synthesis of chiral building blocks, which are of paramount importance in the pharmaceutical industry. The development of new chiral catalysts that can effectively control the stereochemistry of reactions involving these substrates would be a major advancement.

The exploration of their reactivity in photochemically induced reactions is another area of interest. The presence of the nitro group and the conjugated system suggests that these molecules may exhibit interesting photochemical behavior, potentially leading to the discovery of new light-induced transformations and the synthesis of novel molecular structures.

Furthermore, a deeper investigation into the solid-state properties of these compounds and their derivatives could lead to the discovery of new crystalline materials with interesting properties, such as polymorphism, and applications in crystal engineering. The interplay between their molecular structure and their packing in the solid state can have a profound impact on their bulk properties.

Q & A

Q. How can contradictory cytotoxicity data (IC₅₀) across cell lines be addressed?

  • Methodological Answer : Variability arises from differential expression of nitroreductases. Normalize IC₅₀ values using nitroreductase activity assays (e.g., cytochrome c reduction). In HepG2 (high nitroreductase), IC₅₀ = 12 µM vs. MCF-7 (low activity), IC₅₀ = 45 µM. siRNA knockdown studies validate enzyme dependency .

Q. Tables for Key Data

Table 1 : Comparative Reactivity of Derivatives

DerivativeReaction TypeRate Constant (k, s⁻¹)Application
4-Amino derivativeReduction0.45Anticancer prodrugs
Sulfanyl derivativeSubstitution0.12Polymer crosslinkers

Table 2 : Biological Activity Overview

Assay TypeModel SystemResult (IC₅₀/MIC)Mechanism
MTT cytotoxicityHeLa cells18 µMROS generation
Disk diffusionE. coli25 µg/mLDHFR inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.